molecular formula C10H10O2 B7855434 4-Methylcinnamic acid

4-Methylcinnamic acid

Cat. No.: B7855434
M. Wt: 162.18 g/mol
InChI Key: RURHILYUWQEGOS-UHFFFAOYSA-N
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Description

4-Methylcinnamic acid is an organic compound belonging to the cinnamic acid family. It is characterized by a benzene ring substituted with a methyl group at the para position and an acrylic acid functional group. This compound is predominantly found in its trans configuration and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcinnamic acid can be synthesized through the Perkin condensation method. This involves the reaction of p-methylbenzaldehyde with acetic anhydride in the presence of a base, typically sodium acetate. The reaction is carried out at high temperatures, approximately 160-180°C, and results in the formation of this compound along with several by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the Perkin condensation method to increase yield and reduce by-products. This may include using alternative catalysts or modifying reaction conditions to achieve higher efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylbenzoic acid.

    Reduction: Reduction of the double bond can yield 4-methylhydrocinnamic acid.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylhydrocinnamic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various derivatives.

    Biology: Studies have shown its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The biological effects of 4-Methylcinnamic acid are primarily due to its ability to interact with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

4-Methylcinnamic acid is similar to other cinnamic acid derivatives, such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group enhances its lipophilicity, making it more effective in certain biological applications compared to its counterparts.

Properties

IUPAC Name

3-(4-methylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHILYUWQEGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314899
Record name 4-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-39-3
Record name 4-Methylcinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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